3,5-Diamino-4-methylbenzoic acid

Catalog No.
S795087
CAS No.
6633-36-9
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diamino-4-methylbenzoic acid

CAS Number

6633-36-9

Product Name

3,5-Diamino-4-methylbenzoic acid

IUPAC Name

3,5-diamino-4-methylbenzoic acid

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

KNWUVCLZVAITFP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N)C(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)N

3,5-Diamino-4-methylbenzoic acid is an organic compound with the molecular formula C₈H₁₀N₂O₂. It features a benzene ring substituted with two amino groups at the 3 and 5 positions and a methyl group at the 4 position. This compound is classified as an aromatic amino acid derivative and is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its structure allows for diverse chemical interactions, making it a subject of interest in both academic research and industrial applications .

Due to the presence of amino and carboxylic acid functional groups. Key reactions include:

  • Acylation: The amino groups can undergo acylation reactions, forming amides or other derivatives.
  • Diazotization: Under acidic conditions, it can be converted into diazonium salts, which are useful intermediates in organic synthesis.
  • Reduction: The compound can be reduced to form corresponding amines or other derivatives, enhancing its utility in synthetic pathways .

Research indicates that 3,5-diamino-4-methylbenzoic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and its role in biochemical assays. Its structural similarity to other amino acids may also suggest involvement in metabolic pathways or protein synthesis. Moreover, studies have shown that this compound can influence the absorption and fluorescence characteristics in different solvents, which may have implications for its use in biosensing applications .

Several methods exist for synthesizing 3,5-diamino-4-methylbenzoic acid:

  • Reduction of Dinitro Compounds: One common method involves the reduction of 3,5-dinitro-4-methylbenzoic acid using reducing agents such as iron or tin in acidic conditions. This process converts the nitro groups into amino groups.
  • Direct Amination: Another approach is the direct amination of 4-methylbenzoic acid using ammonia or primary amines under specific catalytic conditions.
  • Patented Methods: A patented method describes a multi-step process involving the reduction of meta-dinitrobenzene derivatives with formic acid as a raw material, followed by purification steps to isolate the desired product .

3,5-Diamino-4-methylbenzoic acid has several noteworthy applications:

  • Pharmaceuticals: It is explored for use in drug formulations due to its biological activity.
  • Dyes and Pigments: The compound can serve as an intermediate in synthesizing dyes and pigments thanks to its reactivity.
  • Research: It is utilized in biochemical assays and studies related to enzyme activity and molecular interactions due to its fluorescent properties .

Interaction studies involving 3,5-diamino-4-methylbenzoic acid focus on its behavior in various solvents and biological systems. Research has shown that solvent polarity significantly affects its absorption and fluorescence spectra. These studies are crucial for understanding how this compound can be used in sensor technologies or as a probe in biological systems .

Several compounds share structural similarities with 3,5-diamino-4-methylbenzoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Aminobenzoic AcidC₇H₉N₁O₂Contains only one amino group; used in sunscreen
4-Aminobenzoic AcidC₇H₉N₁O₂Para substitution; known for UV absorption
2,4-Diaminobenzoic AcidC₇H₈N₂O₂Contains two amino groups; used in dye production
3,4-Diaminobenzoic AcidC₇H₈N₂O₂Similar reactivity; studied for biological activity

The uniqueness of 3,5-diamino-4-methylbenzoic acid lies in its specific substitution pattern on the benzene ring, which affects its reactivity and biological properties compared to these similar compounds .

XLogP3

0.5

Other CAS

6633-36-9

Wikipedia

3,5-Diamino-4-methylbenzoic acid

Dates

Modify: 2023-08-15

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